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molecular formula C15H23BrO B139777 2-Bromo-5-(2-methyloctan-2-YL)phenol CAS No. 70120-14-8

2-Bromo-5-(2-methyloctan-2-YL)phenol

Cat. No. B139777
M. Wt: 299.25 g/mol
InChI Key: HUDFTWYCPXXWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147872

Procedure details

In like manner, 2-(4-bromo-3-hydroxyphenyl)-2-methylnonane is prepared in 82% (8.5 g.) yield as an oil from 7.8 g. (0.033 mol.) of 2-(3-hydroxyphenyl)-2-methylnonane:
Name
2-(4-bromo-3-hydroxyphenyl)-2-methylnonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-hydroxyphenyl)-2-methylnonane
Quantity
0.033 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:17])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]C)[CH3:9])=[CH:4][C:3]=1[OH:18].OC1C=C(C(C)(CCCCCCC)C)C=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:17])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:9])=[CH:4][C:3]=1[OH:18]

Inputs

Step One
Name
2-(4-bromo-3-hydroxyphenyl)-2-methylnonane
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)(CCCCCCC)C)O
Step Two
Name
2-(3-hydroxyphenyl)-2-methylnonane
Quantity
0.033 mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C(C)(CCCCCCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield as an oil from 7.8 g

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(C)(CCCCCC)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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